molecular formula C13H15N7O2 B2735846 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide CAS No. 2034201-63-1

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2735846
CAS No.: 2034201-63-1
M. Wt: 301.31
InChI Key: LKHPRTKTZBIIDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide is a synthetic organic compound designed for research applications. This molecule is built around a [1,2,4]triazolo[4,3-b]pyridazine head group, a bicyclic heteroaromatic system known to be a scaffold of high interest in medicinal chemistry . This core structure is linked via a methylene bridge to a 3,5-dimethyl-1H-pyrazole-4-carboxamide moiety. The pyrazole ring is a privileged structure in drug discovery, frequently employed in the development of agents with anti-inflammatory and anticancer properties . The specific combination of these heterocycles makes this compound a valuable intermediate for researchers exploring structure-activity relationships (SAR), particularly in the design of novel bioactive molecules. While the precise biological activity and mechanism of action for this specific compound require further investigation, analogs featuring the triazolopyridazine scaffold have been identified as potent agents in pharmacological research, such as in the development of anti-cryptosporidial compounds . The inclusion of a methoxy group on the triazolopyridazine ring can influence the molecule's electronic properties, lipophilicity, and overall pharmacokinetic profile, making it a point of interest for chemical optimization studies. This product is intended for use by qualified researchers in laboratory settings. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N7O2/c1-7-12(8(2)16-15-7)13(21)14-6-10-18-17-9-4-5-11(22-3)19-20(9)10/h4-5H,6H2,1-3H3,(H,14,21)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHPRTKTZBIIDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C(=O)NCC2=NN=C3N2N=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural framework combining a methoxy-substituted triazolo-pyridazine core with a pyrazole carboxamide moiety. This combination is thought to enhance its pharmacological properties through improved solubility and bioavailability.

The biological activity of this compound primarily involves interaction with specific molecular targets. Research indicates that compounds with triazole and pyridazine rings often exhibit significant biological activities such as:

  • Anticancer effects : The compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory properties : It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Compound NameBiological ActivityIC50 Values (µM)Reference
This compoundAnticancer (MCF7)12.50
6-Chloro-[1,2,4]triazolo[4,3-b]pyridazineAntimicrobial-
SLU-2633Antiparasitic (Cryptosporidium parvum)-

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives similar to this compound:

  • Anticancer Activity : A study reported that derivatives with similar structures exhibited significant cytotoxic effects against various cancer cell lines including MCF7 and A549. The IC50 values ranged from 0.01 µM to 49.85 µM across different derivatives .
  • Mechanistic Insights : Research indicated that the compound may inhibit Aurora-A kinase activity with an IC50 of 0.16 µM. This inhibition plays a crucial role in controlling tumor growth and proliferation .
  • Inflammatory Response Modulation : Other studies highlighted the anti-inflammatory potential of pyrazole-based compounds by demonstrating their ability to reduce levels of inflammatory markers in cellular models .

Scientific Research Applications

Case Studies

  • MCF-7 Cell Line Study :
    • A derivative of this compound caused MCF-7 breast cancer cells to arrest in the S phase of the cell cycle and significantly increased apoptosis rates (29.61-fold compared to control). This was associated with elevated levels of caspase-9 and decreased phosphorylation of key signaling molecules such as PI3K and AKT.
  • In Vitro Inhibition Studies :
    • Compounds derived from the triazolo[4,3-b]pyridazine structure have shown strong cytotoxic effects on various cancer cell lines. For instance, one derivative exhibited an IC50 value of 0.163 μM against c-Met kinase, indicating potent activity against cancer cells.

Research Findings

Research indicates that derivatives similar to this compound exhibit significant antibacterial activity against various pathogens. For example:

  • Staphylococcus aureus : Derivatives showed promising results in inhibiting growth.
  • Escherichia coli : The compound's efficacy against gram-negative bacteria has also been documented.

Pharmacological Effects

The pharmacological profile of N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide suggests a multifaceted role in treating various diseases:

  • Antitumor Activity : The ability to inhibit critical kinases involved in cancer progression positions it as a candidate for further development as an anticancer agent.
  • Enzyme Inhibition : It shows potential as an inhibitor for several enzymes linked to inflammatory and autoimmune diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of fused heterocyclic carboxamides. Below is a detailed comparison with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight Synthesis Pathway Potential Applications
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide Triazolo-pyridazine + pyrazole 6-methoxy, 3,5-dimethyl C₁₅H₁₆N₈O₂ 356.34 g/mol Condensation/acetylation reactions Kinase inhibition (hypothetical)
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Pyrazolo-pyridine + pyrazole 1-ethyl, 3-methyl, 3,6-dimethyl, 1-phenyl C₂₁H₂₂N₆O 374.4 g/mol Multi-step coupling reactions Anticancer research (preclinical)
1,2,4-Triazolo[4,3-b]1,2,4-triazin-8(7H)-one derivatives (e.g., acetylated Schiff base) Triazolo-triazine Benzyl, acetyl, diphenylpyrazole C₂₈H₂₅N₇O₃ 507.55 g/mol Schiff base condensation + acetylation Antimicrobial agents

Key Findings from Comparative Analysis

Structural Diversity :

  • The triazolo-pyridazine core (target compound) differs from triazolo-triazine () in ring size and heteroatom arrangement, impacting π-stacking interactions and binding affinity .
  • The pyrazolo-pyridine system () introduces a larger aromatic surface, enhancing hydrophobicity compared to the target compound’s pyridazine-based structure .

Synthetic Pathways :

  • The target compound likely employs condensation-acetylation strategies similar to triazolo-triazine derivatives (), but with pyridazine-specific precursors .
  • In contrast, the pyrazolo-pyridine analog () requires multi-step coupling reactions involving phenyl and ethyl groups, increasing synthetic complexity .

Functional Implications: The 6-methoxy group in the target compound improves aqueous solubility compared to non-methoxylated analogs (e.g., triazolo-triazines in ) . 3,5-Dimethylpyrazole substituents reduce metabolic oxidation rates relative to ethyl or phenyl groups in ’s compound, suggesting better pharmacokinetic stability .

Biological Activity: While triazolo-triazine derivatives () show moderate antimicrobial activity (MIC: 8–32 µg/mL against S. aureus), the target compound’s pyridazine core may shift selectivity toward kinase targets (e.g., JAK2/STAT3 pathways) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing triazole-pyrazole hybrid compounds like N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide?

  • Methodological Answer : A stepwise approach is commonly employed, starting with cyclocondensation of precursors like diethyl oxalate and ketones (e.g., 1-(4-methoxyphenyl)ethan-1-one) under basic conditions (e.g., NaH in toluene). Subsequent steps involve hydrazine hydrate for pyrazole ring closure and phosphorus oxychloride for triazole-thiadiazole fusion. Key intermediates are purified via column chromatography and validated using 1H^1H NMR, IR, and HPLC .

Q. How can researchers confirm the structural integrity of triazole-pyrazole hybrids post-synthesis?

  • Methodological Answer : Use a combination of spectral techniques:

  • 1H^1H NMR to verify proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm).
  • IR spectroscopy to identify functional groups (e.g., C=O stretching at ~1650–1700 cm1^{-1}).
  • High-performance liquid chromatography (HPLC) to assess purity (>95%) .

Q. What safety protocols are critical when handling pyrazole-triazole intermediates?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood due to volatile solvents (DMF, POCl3_3). Monitor for exothermic reactions during cyclization steps. Refer to safety data sheets for hazard classifications (e.g., GHS labeling for irritants) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in triazole-pyrazole hybrid synthesis?

  • Methodological Answer :

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates.
  • Catalysis : K2_2CO3_3 or Et3_3N improves alkylation efficiency (e.g., RCH2_2Cl coupling).
  • Temperature control : Stirring at 50–60°C accelerates ring closure while minimizing side reactions .

Q. What computational methods validate the biological target interactions of triazole-pyrazole hybrids?

  • Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) using Protein Data Bank (PDB) structures (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) predict binding affinities. Focus on hydrogen bonding with active-site residues (e.g., His310, Leu376) and hydrophobic interactions with the triazole core .

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar analogs?

  • Methodological Answer :

  • Comparative analysis : Overlay 1H^1H NMR spectra of analogs to identify shifts caused by substituent effects (e.g., electron-withdrawing groups downfield-shifting pyrazole protons).
  • X-ray crystallography : Resolve ambiguities in regiochemistry or stereochemistry .

Q. What strategies mitigate challenges in purifying hydrophobic triazole-pyrazole derivatives?

  • Methodological Answer :

  • Gradient elution : Use silica gel chromatography with hexane/EtOAc (8:2 to 1:1) for polarity-based separation.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystal lattice formation .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data between in silico docking and in vitro assays?

  • Methodological Answer :

  • False positives in docking : Validate with mutagenesis studies (e.g., alanine scanning of predicted binding residues).
  • Solubility limitations : Pre-treat compounds with DMSO/PBS mixtures to ensure bioavailability in cell-based assays .

Q. Why do synthetic yields vary significantly across similar triazole-pyrazole derivatives?

  • Methodological Answer :

  • Steric hindrance : Bulky substituents (e.g., 2,6-difluorophenyl) reduce reaction rates in SNAr mechanisms.
  • Electronic effects : Electron-deficient pyridazine rings require harsher conditions (e.g., POCl3_3) for cyclization .

Methodological Resources

  • Spectral Databases : NIST Chemistry WebBook for reference 1H^1H NMR/IR data .
  • Synthetic Protocols : Stepwise procedures for pyrazole-4-carboxylate intermediates .
  • Safety Guidelines : OSHA-compliant hazard classifications for pyridazine derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.